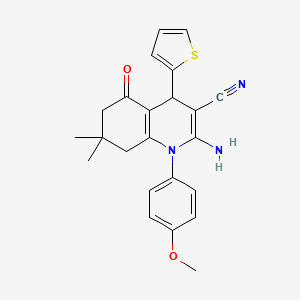![molecular formula C46H34N4O8 B11094673 2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide]](/img/structure/B11094673.png)
2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with dimethyl substitutions and is further functionalized with methoxyphenyl and dioxoisoindoline carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide] typically involves multiple steps, starting with the preparation of the biphenyl core. The dimethylbiphenyl can be synthesized through a series of reactions including halogenation, Grignard reactions, and coupling reactions. The final functionalization with methoxyphenyl and dioxoisoindoline carboxamide groups is achieved through amide bond formation and esterification reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{(3,3’-Dimethyl-4,4’-biphenyldiyl)bis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)
- 2,2’-{(3,3’-Dimethyl-4,4’-biphenyldiyl)bis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)
- 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
Uniqueness
What sets 2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide] apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C46H34N4O8 |
|---|---|
Molecular Weight |
770.8 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[4-[5-[(2-methoxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]-3-methylphenyl]-2-methylphenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C46H34N4O8/c1-25-21-27(15-19-37(25)49-43(53)31-17-13-29(23-33(31)45(49)55)41(51)47-35-9-5-7-11-39(35)57-3)28-16-20-38(26(2)22-28)50-44(54)32-18-14-30(24-34(32)46(50)56)42(52)48-36-10-6-8-12-40(36)58-4/h5-24H,1-4H3,(H,47,51)(H,48,52) |
InChI Key |
SBYPVDYHGYXVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=C5OC)C)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC=CC=C8OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol](/img/structure/B11094591.png)

![(4-fluorophenyl)[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11094603.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11094608.png)

![2-(2-chlorophenyl)-7-hydroxy-6',6'-dimethyl-2,3,5',6'-tetrahydro-1'H-spiro[chromene-4,4'-pyrimidine]-2'(3'H)-thione](/img/structure/B11094626.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11094633.png)
![11-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094634.png)

![N'-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B11094645.png)
![3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11094651.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11094658.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B11094665.png)
![4-Nitrobenzyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11094680.png)
